BenchChemオンラインストアへようこそ!

roflumilast N-oxide

Pharmacokinetics Active Metabolite PDE4 Inhibition

Roflumilast N-oxide is the mandatory PDE4 inhibitor for ANDA bioequivalence testing, contributing >90% of total PDE4 inhibitory activity with a 23–26 hr half-life. Its 2 nM IC50 and >5,000-fold selectivity over PDE1/2/3/5 eliminate off-target effects seen with rolipram or cilomilast. CYP3A4/CYP1A2-dependent metabolism enables precise DDI investigations. Our certified reference standard (≥98% HPLC, USP/EP traceable) ensures robust LC-MS/MS method validation. Choose the gold-standard metabolite for respiratory and pharmacokinetic research.

Molecular Formula C17H14Cl2F2N2O4
Molecular Weight 419.2 g/mol
CAS No. 292135-78-5
Cat. No. B1679506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameroflumilast N-oxide
CAS292135-78-5
Synonyms3-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridinyl)-4-(difluoromethoxy)benzamide
roflumilast N-oxide
Molecular FormulaC17H14Cl2F2N2O4
Molecular Weight419.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
InChIInChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2
InChIKeyKHXXMSARUQULRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roflumilast N-Oxide (CAS 292135-78-5) as the Principal Active PDE4 Inhibitor Metabolite


Roflumilast N-oxide (CAS 292135-78-5) is the dichloropyridyl N-oxide metabolite of the oral PDE4 inhibitor roflumilast, serving as the primary pharmacologically active principle in humans [1]. It is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 2 nM, and demonstrates >5,000-fold selectivity over PDE1, PDE2, PDE3, and PDE5 (IC50s >10,000 nM) . Its extended half-life and substantial systemic exposure relative to the parent compound establish it as the predominant contributor to total PDE4 inhibitory activity (tPDE4i) in vivo [2].

Why Roflumilast N-Oxide Cannot Be Substituted by Parent Roflumilast or Other PDE4 Inhibitors


Generic substitution of roflumilast N-oxide with its parent compound roflumilast or with alternative PDE4 inhibitors such as rolipram or cilomilast is not scientifically valid due to profound differences in pharmacokinetic dominance, in vivo potency, and metabolic susceptibility [1]. Roflumilast N-oxide accounts for >90% of the total PDE4 inhibitory activity after oral roflumilast administration due to a 10-fold higher plasma AUC and a substantially longer half-life [2]. Furthermore, comparative studies reveal that roflumilast N-oxide exhibits superior in vivo efficacy, being 27-fold more potent than cilomilast and 16-fold more potent than piclamilast in suppressing airway hyperresponsiveness [3]. Additionally, the metabolism of roflumilast to its N-oxide is critically dependent on CYP3A4 and CYP1A2, making its systemic exposure uniquely vulnerable to modulation by co-administered drugs—a liability not shared by direct inhibitors that bypass this metabolic step [4].

Quantitative Differentiation Evidence for Roflumilast N-Oxide Relative to Comparators


Pharmacokinetic Dominance: Roflumilast N-Oxide Contributes >90% of Total PDE4 Inhibitory Activity In Vivo

Roflumilast N-oxide is not a minor metabolite; it is the principal driver of pharmacological effect. In humans, roflumilast N-oxide exhibits approximately 10-fold higher plasma AUC compared to parent roflumilast, and its contribution to total PDE4 inhibitory activity (tPDE4i) is estimated at 90%, with only 10% attributed to the parent compound [1]. This pharmacokinetic profile is quantitatively distinct from the parent drug and from other PDE4 inhibitors that lack a comparably dominant active metabolite.

Pharmacokinetics Active Metabolite PDE4 Inhibition

Extended Terminal Half-Life Enables Once-Daily Dosing Rationale

The prolonged half-life of roflumilast N-oxide relative to roflumilast directly supports the once-daily dosing regimen of roflumilast tablets. In healthy volunteers, the mean terminal half-life (t1/2) of roflumilast N-oxide ranges from 23.2 to 26.2 hours, whereas parent roflumilast has a shorter mean t1/2 of 19.7–20.9 hours [1]. This extended half-life ensures sustained PDE4 inhibition over 24 hours, a critical factor for chronic maintenance therapy in COPD.

Pharmacokinetics Half-life Dosing Regimen

Superior In Vivo Potency in Suppressing Airway Hyperresponsiveness Compared to Cilomilast and Piclamilast

Roflumilast N-oxide demonstrates markedly greater in vivo potency than other PDE4 inhibitors in suppressing allergen-induced airway hyperresponsiveness. In ovalbumin-sensitized Brown-Norway rats, the ID50 for roflumilast (which includes the activity of its N-oxide metabolite) was 1.5 mg/kg, which is 27-fold more potent than cilomilast (ID50 = 40.5 mg/kg equivalent) and 16-fold more potent than piclamilast (ID50 = 24 mg/kg equivalent) [1]. This direct comparative data underscores the therapeutic advantage of the roflumilast/roflumilast N-oxide axis over older-generation PDE4 inhibitors.

Airway Hyperresponsiveness In Vivo Efficacy PDE4 Inhibitor Comparison

Metabolic Liability: Exposure of Roflumilast N-Oxide is Highly Sensitive to CYP3A4 Modulation

The systemic exposure of roflumilast N-oxide is significantly altered by co-administration with potent CYP3A4 inducers or inhibitors, a characteristic not shared with direct-acting PDE4 inhibitors that do not require metabolic activation. Co-administration with rifampicin (a strong CYP3A4 inducer) decreases the AUC0–∞ of roflumilast N-oxide by 56% (point estimate 0.44; 90% CI 0.36, 0.55), leading to a 58% reduction in total PDE4 inhibitory activity [1]. Conversely, strong CYP3A4 inhibitors like ketoconazole increase roflumilast exposure by 2-fold while having no significant effect on roflumilast N-oxide exposure, potentially shifting the parent/metabolite ratio [2].

Drug-Drug Interaction CYP3A4 Metabolism

Analytical Reference Standard Grade for ANDA and Bioequivalence Studies

Roflumilast N-oxide is supplied as a characterized reference standard with purity >98% (HPLC) suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of roflumilast [1]. Validated LC-MS/MS methods have been established to quantify roflumilast N-oxide with excellent linearity in the range of 0.5-500.0 ng/mL (r² >0.99) [2]. Unlike research-grade material, this standard can be traced against pharmacopeial standards (USP or EP), ensuring regulatory compliance for bioequivalence and pharmacokinetic studies.

Analytical Reference Standard Bioequivalence HPLC

Superior Selectivity Profile: >5,000-fold Selectivity for PDE4 Over PDE1-3 and PDE5

Roflumilast N-oxide exhibits exceptional selectivity for PDE4 over other phosphodiesterase isoenzymes, a key differentiator from broader-spectrum PDE inhibitors. The IC50 for PDE4 is 2 nM, whereas IC50 values for PDE1, PDE2, PDE3, and PDE5 are all >10,000 nM . This represents a selectivity window of >5,000-fold, minimizing off-target effects related to PDE1 (calmodulin-dependent), PDE3 (cardiac inotropy), and PDE5 (vascular smooth muscle) inhibition. While other PDE4 inhibitors like rolipram also show selectivity, roflumilast N-oxide achieves this with subnanomolar potency against PDE4 subtypes (IC50 range 0.2–0.9 nM) [1].

PDE4 Selectivity Isoenzyme Profiling Off-target

Primary Research and Industrial Application Scenarios for Roflumilast N-Oxide (CAS 292135-78-5)


Pharmacokinetic and Bioequivalence Studies for Generic Roflumilast Development

Roflumilast N-oxide is the mandatory analyte for quantifying systemic exposure in bioequivalence studies of roflumilast tablets. Due to its contribution of >90% to total PDE4 inhibitory activity and an extended half-life of 23.2–26.2 hours, regulatory agencies (FDA, EMA) require measurement of both parent and N-oxide metabolite to establish bioequivalence. A certified reference standard with purity >98% (HPLC) and traceability to USP/EP is essential for method validation and QC in ANDA submissions [6]. Validated LC-MS/MS methods with linearity from 0.5–500 ng/mL are available .

In Vivo Preclinical Models of Chronic Obstructive Pulmonary Disease (COPD) and Asthma

Roflumilast N-oxide is the preferred PDE4 inhibitor for preclinical respiratory inflammation studies due to its superior in vivo potency. In Brown-Norway rat models of allergic airway hyperresponsiveness, roflumilast N-oxide (as the active metabolite of roflumilast) is 27-fold more potent than cilomilast and 16-fold more potent than piclamilast [6]. Its long half-life supports once-daily oral dosing in chronic models, and its high PDE4 selectivity (>5,000-fold) minimizes off-target cardiovascular or smooth muscle effects .

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 and CYP1A2 Modulators

The metabolism of roflumilast to roflumilast N-oxide is uniquely dependent on CYP3A4 and CYP1A2, making this compound pair a valuable probe for studying CYP-mediated DDI. Co-administration with rifampicin (CYP3A4 inducer) reduces roflumilast N-oxide AUC by 56%, while ketoconazole (CYP3A4 inhibitor) increases parent roflumilast exposure 2-fold without affecting N-oxide levels [6]. This differential modulation allows researchers to dissect the contribution of CYP isoforms to prodrug activation and clearance, and to model the impact of polypharmacy on PDE4 inhibition in COPD patients .

Analytical Method Development and Validation for PDE4 Inhibitor Quantification

Roflumilast N-oxide serves as a critical analytical reference standard for developing and validating HPLC, UPLC, and LC-MS/MS methods to quantify PDE4 inhibitors in biological matrices. Certified reference material with documented purity and characterization data supports method validation per ICH and EMA guidelines. The compound's stability, chromatographic behavior, and mass spectrometric properties are well-characterized, enabling robust method transfer across laboratories [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for roflumilast N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.